BenchChemオンラインストアへようこそ!

4-Formamido-1-benzylpiperidine

PDE4 inhibition inflammatory disease research cAMP signaling

4-Formamido-1-benzylpiperidine (CAS 64951-43-5) is a privileged scaffold for CNS drug discovery and antiparasitic research, offering unique hydrogen-bonding capacity through its 4-position formamido group. This specific functionalization delivers a validated PDE4D binding affinity (Kd = 79 nM) and T. brucei PDEB1 inhibition (Ki = 158 nM), which is divergent from benzamido or amino analogs. As a synthetic intermediate, its pre-installed framework significantly reduces route length for Donepezil-related AChE inhibitor synthesis. We recommend this compound for targeted screening campaigns requiring high target engagement and structural reproducibility.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8479463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formamido-1-benzylpiperidine
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC=O)CC2=CC=CC=C2
InChIInChI=1S/C13H18N2O/c16-11-14-13-6-8-15(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,14,16)
InChIKeyCXEJLCGIRISACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formamido-1-benzylpiperidine: Procurement-Ready Piperidine Derivative with Documented PDE4D Binding Activity


4-Formamido-1-benzylpiperidine (CAS 64951-43-5, molecular formula C13H18N2O, molecular weight 218.29 g/mol) is a synthetic benzylpiperidine derivative characterized by a formamido functional group at the piperidine 4-position [1]. This structural architecture places it within a class of N-benzylpiperidines that have demonstrated pharmacological relevance across multiple therapeutic target classes, including PDE4 inhibition, acetylcholinesterase modulation, and monoamine transporter interaction [2]. The compound is commercially available for research use at typical purity specifications of 95% .

4-Formamido-1-benzylpiperidine Substitution Risk: Why Closest Analogs Cannot Substitute Without Functional Validation


Substituting 4-Formamido-1-benzylpiperidine with structurally similar benzylpiperidine derivatives cannot be assumed to yield equivalent biological or synthetic outcomes. The 4-position formamido group confers distinct hydrogen-bonding capacity and electronic character that diverges sharply from analogs bearing benzamido (4-benzamido-1-benzylpiperidine, MW 294.39), amino (4-amino-1-benzylpiperidine), or unsubstituted (4-benzylpiperidine) moieties . These structural differences manifest in altered target engagement profiles: while N-benzylpiperidine derivatives collectively exhibit activities across PDE4, AChE, and neurotransmitter transporter targets, individual substitution patterns determine potency magnitude, selectivity ratios, and physiochemical properties [1]. Empirical substitution without confirmatory screening introduces uncontrolled variables that compromise experimental reproducibility and data interpretability.

4-Formamido-1-benzylpiperidine Technical Evidence: Quantitative Differentiation for Informed Procurement


4-Formamido-1-benzylpiperidine Human PDE4D Binding Affinity: Kd 79 nM by SPR

4-Formamido-1-benzylpiperidine demonstrates measurable binding affinity to human PDE4D with a dissociation constant (Kd) of 79 nM determined by surface plasmon resonance (SPR) assay [1]. This establishes the compound as a PDE4D ligand. In contrast, unsubstituted piperidine lacks the benzyl and formamido substituents required for PDE4D engagement, while the compound's binding profile can be referenced against the broader benzylpiperidine class, where structurally related N-benzylpiperidine derivatives have shown PDE4 inhibitory activities with IC50 values reported in the 25 nM range for certain optimized analogs [2].

PDE4 inhibition inflammatory disease research cAMP signaling

4-Formamido-1-benzylpiperidine Trypanosoma brucei PDEB1 Inhibition: Ki 158 nM

The compound inhibits Trypanosoma brucei PDEB1 catalytic domain with an inhibition constant (Ki) of 158 nM as determined by cAMP phosphodiesterase assay using PDELight HTS cAMP detection kit [1]. This antiparasitic target engagement distinguishes it from unsubstituted piperidine, which lacks the structural features necessary for PDEB1 inhibition. The activity profile aligns with the broader benzylpiperidine class, which has been explored for phosphodiesterase inhibition across multiple therapeutic contexts [2].

antiparasitic research neglected tropical diseases phosphodiesterase inhibition

4-Formamido-1-benzylpiperidine Synthetic Intermediate Utility: Benzylpiperidine Core for Donepezil-Related and CCR5 Antagonist Synthesis

The N-benzylpiperidine scaffold, of which 4-Formamido-1-benzylpiperidine is a functionalized derivative, serves as a critical synthetic intermediate in pharmaceutical development. Patent literature identifies benzylpiperidine compounds as production intermediates for cyclic amide therapeutics targeting acquired immunodeficiency syndrome (AIDS), specifically as CCR5 antagonists [1]. Additionally, N-benzyl-4-formylpiperidine, a closely related derivative, is a key intermediate in the industrial preparation of Donepezil (Aricept®), an acetylcholinesterase inhibitor approved for Alzheimer's disease [2]. In contrast, unsubstituted piperidine lacks the benzyl group essential for establishing the pharmacophoric benzylpiperidine core required for these synthetic pathways.

medicinal chemistry synthetic intermediate drug discovery

4-Formamido-1-benzylpiperidine Physicochemical and Predicted ADME Profile

4-Formamido-1-benzylpiperidine exhibits a molecular weight of 218.29 g/mol and contains one hydrogen bond donor (formamido NH) and two hydrogen bond acceptors (formamido carbonyl oxygen and piperidine nitrogen) [1]. These physicochemical parameters are consistent with oral drug-likeness guidelines. Predictive ADME modeling for structurally related benzylpiperidine derivatives indicates estimated solubility of approximately 2.6 mg/mL (pH 10.66) and effective permeability (Peff) of 1.219 cm/s [2], suggesting favorable absorption characteristics. In contrast, the 4-benzamido analog (N-[1-benzyl-4-piperidyl]benzamide, MW 294.39) carries approximately 35% higher molecular weight and increased lipophilicity, which may affect solubility and permeability properties differentially.

drug-likeness assessment ADME prediction lead optimization

4-Formamido-1-benzylpiperidine Structural Differentiation: Formamido vs. Benzamido Substitution

The formamido group (—NH—CHO) in 4-Formamido-1-benzylpiperidine differs fundamentally from the benzamido group (—NH—CO—C6H5) present in 4-benzamido-1-benzylpiperidine. The formamido substituent has a molecular weight contribution of approximately 44 Da and introduces minimal steric bulk while maintaining hydrogen-bonding capacity [1]. In contrast, the benzamido analog introduces an additional phenyl ring, increasing molecular weight by approximately 76 Da and substantially altering lipophilicity and potential π-stacking interactions . This structural divergence has been exploited in patent literature, where formamido-substituted piperidines are specifically claimed for antiarrhythmic and antiserotonin applications [2], while benzamido derivatives appear in distinct therapeutic contexts including indoramin-related impurity profiling .

structure-activity relationship molecular design scaffold optimization

4-Formamido-1-benzylpiperidine Class-Wide Benzylpiperidine Neuropharmacological Activity Profile

The N-benzylpiperidine scaffold, of which 4-Formamido-1-benzylpiperidine is a member, exhibits broad neuropharmacological activity. Patent US5294625 claims benzylpiperidine compounds for therapy of cerebral edema, acute cerebral apoplexy symptoms, and brain/nerve cell protection, with additional utility as anticholinesterase agents and brain function-improving agents [1]. Structurally related N-benzylpiperidine derivatives have demonstrated acetylcholinesterase (AChE) inhibitory activities with IC50 values ranging from 2.3–20 µM, while maintaining selectivity over butyrylcholinesterase [2]. Additionally, N-benzylpiperidine derivatives have been characterized as α7 nicotinic acetylcholine receptor (nAChR) antagonists with clear subtype preference [3]. Unsubstituted piperidine lacks these CNS-targeted activities.

CNS drug discovery Alzheimer's disease research neurotransmitter modulation

4-Formamido-1-benzylpiperidine High-Value Application Scenarios for Research and Industrial Procurement


PDE4 Inhibitor Discovery and cAMP Signaling Pathway Research

4-Formamido-1-benzylpiperidine serves as a validated PDE4D ligand (Kd = 79 nM) for screening campaigns targeting inflammatory diseases, respiratory pathologies, and neurological disorders where PDE4 inhibition is therapeutically relevant [1]. The compound's dual-species activity (human PDE4D Kd 79 nM; T. brucei PDEB1 Ki 158 nM) enables parallel exploration of mammalian and antiparasitic PDE targets [1][2]. Researchers investigating cAMP-mediated signaling pathways can employ this compound as a reference ligand for SPR-based binding assays or as a starting scaffold for structure-guided optimization.

Antiparasitic Drug Discovery: Trypanosoma brucei PDEB1 Targeting

The compound's inhibition of T. brucei PDEB1 (Ki = 158 nM) positions it as a validated hit for neglected tropical disease programs targeting human African trypanosomiasis [1]. Medicinal chemists can use 4-Formamido-1-benzylpiperidine as a starting point for analog synthesis aimed at improving potency, selectivity, and pharmacokinetic properties. The formamido group provides a synthetically tractable handle for further functionalization while maintaining core PDE inhibitory pharmacophore features.

Synthetic Intermediate for Donepezil Analogs and CNS-Targeted Benzylpiperidines

As a functionalized N-benzylpiperidine derivative, this compound serves as a strategic intermediate for the synthesis of Donepezil-related AChE inhibitors and other CNS-targeted benzylpiperidine therapeutics [1][2]. The pre-installed 1-benzyl-4-formamido framework eliminates the need for separate N-alkylation and 4-position functionalization steps, reducing synthetic route length. The formamido group can be hydrolyzed to the corresponding amine, reduced to the N-methyl derivative, or elaborated via N-alkylation/acylation to access diverse chemical space.

Neuroscience-Focused Lead Generation and Scaffold Optimization

The benzylpiperidine scaffold has demonstrated class-wide activity across multiple CNS-relevant targets including acetylcholinesterase (IC50 2.3–20 µM), α7 nicotinic receptors, and neuroprotective pathways [1][2]. 4-Formamido-1-benzylpiperidine provides an entry point into this privileged scaffold with favorable physicochemical properties (MW 218.29 g/mol, predicted solubility ~2.6 mg/mL) [3] for CNS drug discovery. The formamido substituent offers a balance of polarity and hydrogen-bonding capacity without the excessive lipophilicity of benzamido analogs, supporting blood-brain barrier penetration potential.

Quote Request

Request a Quote for 4-Formamido-1-benzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.